4-Amino-N-(2-methylphenyl)benzamide

VAP-1 inhibition SSAO inflammation

4‑Amino‑N‑(2‑methylphenyl)benzamide (CAS 888‑78‑8) is a synthetic benzamide with the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g·mol⁻¹. It belongs to a class of 4‑aminobenzamides that have been investigated for anticonvulsant and enzyme‑inhibitory properties.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 888-78-8
Cat. No. B1266156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2-methylphenyl)benzamide
CAS888-78-8
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,15H2,1H3,(H,16,17)
InChIKeyHARHPNGPIOLPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(2-methylphenyl)benzamide (CAS 888-78-8) – Core Physicochemical and Regulatory Profile for Research Procurement


4‑Amino‑N‑(2‑methylphenyl)benzamide (CAS 888‑78‑8) is a synthetic benzamide with the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g·mol⁻¹ . It belongs to a class of 4‑aminobenzamides that have been investigated for anticonvulsant and enzyme‑inhibitory properties. The compound is listed in multiple patent families, including US4638014A, where it is claimed as part of anticonvulsant formulations . Its primary research relevance stems from its ability to inhibit vascular adhesion protein‑1 (VAP‑1/SSAO) and its utility as a reference standard in pharmaceutical impurity profiling.

4-Amino-N-(2-methylphenyl)benzamide (CAS 888-78-8) – Why In‑Class Analogs Cannot Be Freely Substituted


The 4‑aminobenzamide scaffold is exquisitely sensitive to even minor substitution changes. Moving the methyl group from the ortho to the para position or adding a second methyl group dramatically alters target‑engagement profiles, metabolic stability, and synthetic accessibility . As demonstrated by the VAP‑1 inhibitory data below, the ortho‑methyl substitution pattern generates a potency that is not replicated by unsubstituted or para‑substituted analogs. Consequently, procurement based solely on generic class equivalence risks introducing compounds with undetermined biological activity, invalidating comparative structure‑activity relationship (SAR) studies.

4-Amino-N-(2-methylphenyl)benzamide (CAS 888-78-8) – Head‑to‑Head Quantitative Differentiation Evidence


VAP‑1/SSAO Inhibition: 14 nM IC₅₀ Against Rat VAP‑1 – A Potency Level That Diverges from Typical Benzamide Inactivity

In a cell‑based assay using CHO cells expressing rat VAP‑1, 4‑amino‑N‑(2‑methylphenyl)benzamide inhibited the enzyme with an IC₅₀ of 14 nM . This value places the compound among the more potent VAP‑1 inhibitors reported in the benzamide class. By contrast, the unsubstituted analog 4‑amino‑N‑phenylbenzamide (ameltolide precursor) and the para‑methyl analog 4‑amino‑N‑(4‑methylphenyl)benzamide have not been associated with sub‑micromolar VAP‑1 inhibition, indicating that the ortho‑methyl substitution is a key potency determinant. A structurally distinct but functionally related inhibitor, BDBM50268086, achieves a human VAP‑1 IC₅₀ of 45 nM , suggesting that the target compound’s rat VAP‑1 potency is at least 3‑fold higher. The >100 μM IC₅₀ of a negative control compound (BDBM50205272) further underscores the selectivity gain conferred by the ortho‑tolyl motif .

VAP-1 inhibition SSAO inflammation

CYP2D6 Inhibition: Moderate IC₅₀ of 577 nM – Useful for Metabolic Stability Profiling

The compound inhibits recombinant human CYP2D6 with an IC₅₀ of 577 nM in a microsomal assay . This moderate inhibition is noteworthy because many 4‑aminobenzamide anticonvulsants (e.g., ameltolide) are primarily metabolized by CYP2D6 and can act as competitive inhibitors. Procurement of the target compound therefore provides a tool to study CYP2D6‑mediated metabolism in vitro, whereas the 2,6‑dimethyl analog ameltolide shows a different CYP interaction profile that is less well‑characterized in public data.

CYP2D6 metabolism drug-drug interaction

Muscarinic M2 Receptor Affinity: Ki of 37 nM – A Potential Off‑Target Profile for CNS Penetrant Candidates

In radioligand displacement assays using rat myocardium, 4‑amino‑N‑(2‑methylphenyl)benzamide binds to the muscarinic acetylcholine M2 receptor with a Ki of 37 nM . A second determination yielded a Ki of 934 nM, suggesting assay‑dependent variability . This affinity is absent in the anticonvulsant ameltolide, which is essentially inactive at muscarinic receptors. For CNS‑focused programs, the M2 interaction profile may be either a desirable polypharmacology feature or an off‑target liability, making the compound a valuable reference for M2‑related SAR exploration.

muscarinic M2 off-target CNS safety

Regioisomeric Selectivity: Ortho‑Methyl Substitution Confers Distinct Biological Footprint vs. Para‑Methyl and Unsubstituted Analogs

The position of the methyl substituent on the N‑phenyl ring critically dictates biological activity. The ortho‑methyl analog (target compound) exhibits the aforementioned VAP‑1 and M2 activities, whereas the para‑methyl analog 4‑amino‑N‑(4‑methylphenyl)benzamide and the unsubstituted 4‑amino‑N‑phenylbenzamide show neither activity in the same databases . This regioisomeric differentiation is essential for SAR studies; purchasing the wrong regioisomer would lead to false‑negative results in VAP‑1 or M2 screens. The target compound’s unique ortho‑tolyl arrangement is therefore irreplaceable for projects that require this specific pharmacophoric pattern.

regioisomer selectivity SAR

4-Amino-N-(2-methylphenyl)benzamide (CAS 888-78-8) – High‑Value Research and Industrial Application Scenarios


VAP‑1/SSAO Inhibitor Screening and Lead Optimization

The compound’s 14 nM IC₅₀ against rat VAP‑1 makes it an excellent positive control for high‑throughput screening assays targeting vascular adhesion protein‑1. Its ortho‑methyl substitution pattern can serve as a starting point for SAR exploration aimed at improving selectivity over related amine oxidases .

In Vitro Metabolism and CYP2D6 Interaction Studies

With a characterized CYP2D6 IC₅₀ of 577 nM, the compound is suitable for use as a probe substrate or inhibitor in cytochrome P450 interaction assays, aiding ADME/Tox laboratories in calibrating metabolic stability protocols .

CNS Off‑Target Profiling Using Muscarinic M2 Receptor Binding

The nanomolar M2 affinity (Ki 37 nM) allows the compound to be employed as a reference ligand for muscarinic receptor binding studies, particularly when evaluating the CNS safety margin of anticonvulsant candidates .

Pharmaceutical Impurity Reference Standard

Because 4‑amino‑N‑(2‑methylphenyl)benzamide is structurally related to ameltolide and lidocaine impurities, it can be used as a reference material in HPLC method validation and quality control of active pharmaceutical ingredients .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-N-(2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.